4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile
Brand Name: Vulcanchem
CAS No.: 2640968-97-2
VCID: VC11858970
InChI: InChI=1S/C19H19ClFN3O/c20-17-11-23-6-3-19(17)25-13-14-4-7-24(8-5-14)12-16-2-1-15(10-22)9-18(16)21/h1-3,6,9,11,14H,4-5,7-8,12-13H2
SMILES: C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=C(C=C(C=C3)C#N)F
Molecular Formula: C19H19ClFN3O
Molecular Weight: 359.8 g/mol

4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile

CAS No.: 2640968-97-2

Cat. No.: VC11858970

Molecular Formula: C19H19ClFN3O

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile - 2640968-97-2

Specification

CAS No. 2640968-97-2
Molecular Formula C19H19ClFN3O
Molecular Weight 359.8 g/mol
IUPAC Name 4-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-fluorobenzonitrile
Standard InChI InChI=1S/C19H19ClFN3O/c20-17-11-23-6-3-19(17)25-13-14-4-7-24(8-5-14)12-16-2-1-15(10-22)9-18(16)21/h1-3,6,9,11,14H,4-5,7-8,12-13H2
Standard InChI Key AKVQLJRNHQMESW-UHFFFAOYSA-N
SMILES C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=C(C=C(C=C3)C#N)F
Canonical SMILES C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=C(C=C(C=C3)C#N)F

Introduction

Structural Features

  • Fluorobenzonitrile Core: This part of the molecule contributes to its chemical reactivity and potential biological activity. Fluorine substitution can enhance the compound's stability and interaction with biological targets.

  • Piperidine Ring: A common motif in many drugs, piperidine rings are known for their versatility in medicinal chemistry, contributing to a wide range of biological activities.

  • Chloropyridine Moiety: The presence of a chloropyridine group can enhance the compound's ability to interact with specific biological targets, potentially increasing its therapeutic efficacy.

Synthesis and Chemical Behavior

The synthesis of compounds with similar structures often involves multiple steps, including nucleophilic substitution reactions and the formation of heterocyclic rings. For 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile, the synthesis might involve the reaction of a fluorobenzonitrile derivative with a piperidine intermediate modified with a chloropyridine group.

Potential Biological Activities

Compounds with similar structures, such as those containing quinazoline or benzoxazole cores, exhibit a range of biological activities, including anticancer, antibacterial, and antimalarial effects. The specific combination of functional groups in 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile may confer unique interactions with biological targets, potentially leading to targeted therapeutic applications.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
7-ChloroquinazolineChlorine substitution at position 7Anticancer activity
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazoleBenzoxazole core with chloropyridine moietyPotential for various biological activities
4-AnilinoquinazolineAniline substitution at position 4Tyrosine kinase inhibition

Future Research Directions

Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile. This could involve interaction studies to determine its binding affinity and inhibitory effects on target proteins, as well as in vitro and in vivo experiments to assess its efficacy and safety.

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